![molecular formula C3H11N3 B13499219 [2-(Methylamino)ethyl]hydrazine](/img/structure/B13499219.png)
[2-(Methylamino)ethyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Methylamino)ethyl]hydrazine: is an organic compound with the molecular formula C3H10N2 It is a derivative of hydrazine, featuring a methylamino group attached to an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methylamino)ethyl]hydrazine typically involves the reaction of ethylene oxide with methylamine, followed by the introduction of hydrazine. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactors where the reactants are combined under optimized conditions to maximize yield and minimize by-products. The process may include steps such as distillation and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-(Methylamino)ethyl]hydrazine can undergo oxidation reactions, often resulting in the formation of corresponding oxides or other oxidized derivatives.
Reduction: This compound can also participate in reduction reactions, where it may be reduced to simpler amines or other reduced forms.
Substitution: Substitution reactions involving this compound typically occur at the amino groups, where various substituents can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve catalysts or specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce simpler amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-(Methylamino)ethyl]hydrazine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of hydrazine derivatives on biological systems. It can serve as a model compound for understanding the behavior of similar molecules in biological contexts.
Medicine: In medicine, this compound has potential applications in drug development. Its structure allows for modifications that could lead to the discovery of new therapeutic agents.
Industry: Industrially, this compound can be used in the production of various chemicals and materials. Its reactivity makes it suitable for use in manufacturing processes that require specific chemical transformations.
Mécanisme D'action
The mechanism of action of [2-(Methylamino)ethyl]hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Hydrazine: A simpler derivative with similar reactivity but lacking the methylamino group.
Methylhydrazine: Similar structure but with a different substitution pattern.
Ethylhydrazine: Another related compound with an ethyl group instead of a methylamino group.
Uniqueness: What sets [2-(Methylamino)ethyl]hydrazine apart from these similar compounds is the presence of both the methylamino and ethyl groups
Propriétés
Formule moléculaire |
C3H11N3 |
|---|---|
Poids moléculaire |
89.14 g/mol |
Nom IUPAC |
2-hydrazinyl-N-methylethanamine |
InChI |
InChI=1S/C3H11N3/c1-5-2-3-6-4/h5-6H,2-4H2,1H3 |
Clé InChI |
OURGIVVPYJACDZ-UHFFFAOYSA-N |
SMILES canonique |
CNCCNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(Bromomethyl)cyclopentyl]acetic acid](/img/structure/B13499146.png)
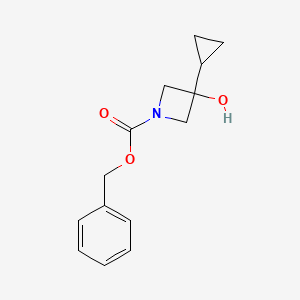
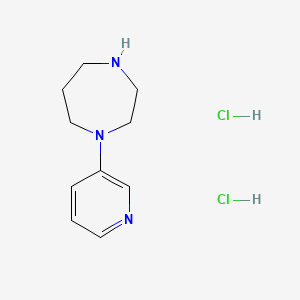
![4-[2-(Trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13499161.png)
![n-{2-[2-(3-Chlorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}acetamide hydrochloride](/img/structure/B13499165.png)
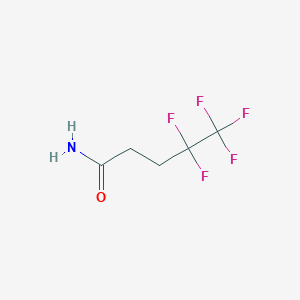
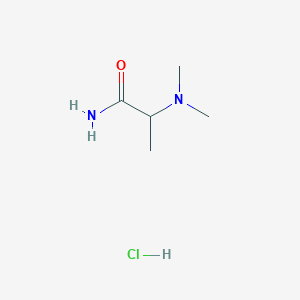
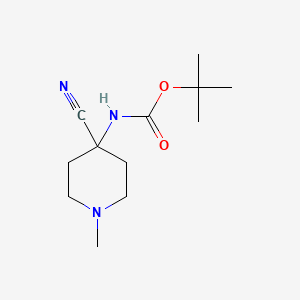
![Ethyl 3-{[(4-tert-butylphenyl)methyl]amino}propanoate](/img/structure/B13499189.png)
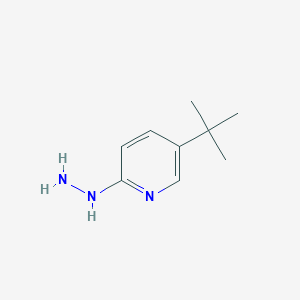
![3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13499199.png)
![Ethyl 1-(iodomethyl)-3-(2-phenylethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13499217.png)
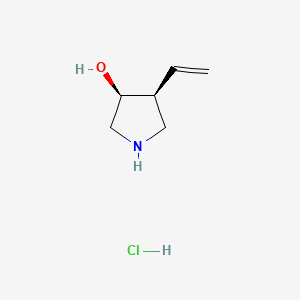
![tert-butyl N-{2-[2-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B13499224.png)
